molecular formula C₃₈H₄₄N₆O₁₀ B1141258 Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester CAS No. 224170-69-8

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester

Cat. No.: B1141258
CAS No.: 224170-69-8
M. Wt: 744.79
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Description

Molecular Properties and Classification

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester (CAS 224170-69-8) is a synthetic glucuronide conjugate derived from the angiotensin II receptor antagonist irbesartan. Its molecular formula is $$ \text{C}{38}\text{H}{44}\text{N}6\text{O}{10} $$, with a molecular weight of 744.79 g/mol . The compound belongs to the class of glucuronide esters , characterized by the presence of:

  • A tetrazole ring (common to sartan-class drugs).
  • A spirocyclic diazaspiro[4.4]non-1-en-4-one core.
  • A beta-D-glucuronide moiety with three acetyl groups and a methyl ester at the anomeric position.

Key functional groups include acetylated hydroxyls (2-, 3-, and 4-positions of glucuronic acid), a methyl ester at the carboxyl group, and an N-linked irbesartan backbone .

Table 1: Molecular Properties

Property Value Source
Molecular Formula $$ \text{C}{38}\text{H}{44}\text{N}6\text{O}{10} $$
Molecular Weight 744.79 g/mol
XLogP3 3.2 (estimated)

Stereochemical Configuration and Anomeric Properties

The compound exhibits beta-D-configuration at the anomeric carbon (C1) of the glucuronide moiety, confirmed by its IUPAC name and synthetic pathways . Key stereochemical features include:

  • Acetyl groups at the 2-, 3-, and 4-positions of glucuronic acid in the cis orientation relative to the beta-D configuration.
  • The methyl ester at C6 maintains the glucuronide’s planar conformation, critical for metabolic stability .

No evidence of racemization or epimerization has been reported in synthetic batches, indicating high stereochemical purity during acetyl and methyl group introductions .

IUPAC Nomenclature and Identification Parameters

The systematic IUPAC name is:
Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-{5-[4'-((2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl}oxane-2-carboxylate .

Identification Parameters

  • CAS Registry Number : 224170-69-8 .
  • SMILES :
    COC(=O)C1C(C(C(C(O1)N2C3=NC(CCCC)=NC4(C3=O)CCCC4)CC5=CC=C(C=C5)C6=CC=CC=C6C7=NN=NN7)OC(=O)C)OC(=O)C)OC(=O)C .
  • InChI Key : MQIMZDIFSGSORO-UHFFFAOYSA-N .

Structural Relationship to Parent Compound Irbesartan

This compound is a prodrug derivative of irbesartan ($$ \text{C}{25}\text{H}{28}\text{N}_6\text{O} $$), modified to enhance solubility for analytical or metabolic studies . Structural comparisons reveal:

Table 2: Structural Comparison with Irbesartan

Feature Irbesartan Glucuronide Derivative
Core Structure Diazaspiro[4.4]non-1-en-4-one Retained with glucuronide addition
Functional Groups Tetrazole, butyl chain Added acetylated glucuronide
Molecular Weight 428.53 g/mol 744.79 g/mol
Water Solubility Low (0.03 mg/mL) Improved via glucuronidation

The glucuronide moiety is attached via an N-glycosidic bond to the tetrazole ring, a common metabolic conjugation site observed in vivo . The acetyl and methyl groups protect the glucuronide from premature hydrolysis, making the compound suitable for pharmacokinetic studies .

Properties

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSGMKYWGKQGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromosugar Activation and Coupling

The glucuronic acid moiety is pre-activated as a 1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronate methyl ester. Under anhydrous conditions, silver oxide (Ag₂O) or silver triflate (AgOTf) catalyzes the nucleophilic displacement of the bromide by irbesartan’s hydroxyl group, forming the β-D-glucuronide bond. The reaction proceeds in dichloromethane or acetonitrile at 0–25°C for 12–24 hours, yielding the protected glucuronide intermediate.

Key Challenges :

  • Stereochemical Control : Ensuring exclusive β-anomer formation requires strict control of temperature and catalyst stoichiometry. Excess Ag⁺ ions may lead to α/β mixtures, necessitating chromatographic purification.

  • Heavy Metal Contamination : Residual silver complicates toxicological studies, prompting demand for metal-free alternatives.

Tri-O-Acetylation and Methyl Esterification

Post-coupling, the glucuronide’s hydroxyl groups at positions 2, 3, and 4 are acetylated using acetic anhydride in pyridine. Subsequent methylation of the carboxylic acid group with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) yields the final tri-O-acetyl methyl ester.

Heavy Metal-Free Synthesis via Phase Transfer Catalysis

To address silver contamination, phase transfer catalysis (PTC) has emerged as a viable alternative. This method employs a disarmed 1-α-bromosugar and a lithium phenolate nucleophile under biphasic conditions (e.g., dichloromethane-water).

Reaction Optimization

Tetrabutylammonium bromide (TBAB) facilitates the transfer of the phenolate ion into the organic phase, enabling nucleophilic attack on the bromosugar. This method achieves β-selectivity >95% without metal catalysts, albeit with longer reaction times (48–72 hours).

Advantages :

  • Eliminates silver residues, enhancing metabolite purity for toxicological assays.

  • Scalable to multi-gram quantities with yields comparable to Konigs-Knorr (65–75%).

Enzymatic Glucuronidation Using UDP-Glucuronosyltransferases (UGTs)

Enzymatic methods leverage recombinant UGT enzymes (e.g., UGT2B7) to conjugate irbesartan with glucuronic acid. The reaction utilizes uridine diphosphate glucuronic acid (UDPGA) as a cofactor in phosphate buffer (pH 7.4) at 37°C.

Post-Enzymatic Derivatization

The enzymatic product, irbesartan glucuronide, undergoes chemical acetylation and methylation as described in Section 1.2. While enzymatic approaches offer superior stereoselectivity, low reaction throughput and high UDPGA costs limit industrial adoption.

Continuous-Flow Synthesis for Industrial Scaling

Recent advances in continuous-flow systems enhance reproducibility and yield for large-scale synthesis. A representative setup involves:

  • Glucuronidation Module : Bromosugar and irbesartan are mixed in a microreactor (residence time: 10 minutes) at 50°C.

  • Acetylation Module : Effluent is combined with acetic anhydride in a packed-bed reactor containing immobilized lipase.

  • Methylation Module : A T-shaped mixer introduces CH₃I and K₂CO₃, with inline pH monitoring.

Benefits :

  • 90% yield reduction in reaction time (total <4 hours).

  • Consistent product quality (purity >98%).

Comparative Analysis of Synthesis Methods

MethodCatalystYield (%)Purity (%)ScalabilityKey Advantage
Konigs-KnorrAg₂O70–8095ModerateHigh β-selectivity
Phase TransferTBAB65–7597HighMetal-free
EnzymaticUGT2B740–5099LowStereospecific
Continuous FlowNone85–9098HighRapid, consistent

Critical Reagents and Solvents

Reagents

  • Bromosugar Donor : 1-Bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronate methyl ester.

  • Acetylating Agent : Acetic anhydride.

  • Methylating Agent : Methyl iodide.

Solvents

  • Polar Aprotic : Dichloromethane, acetonitrile (Konigs-Knorr).

  • Aqueous-Organic Mix : Dichloromethane-water (PTC).

Industrial-Scale Challenges and Solutions

  • Purification Complexity : Silica gel chromatography remains standard but is cost-prohibitive at scale. Countercurrent chromatography (CCC) offers a high-throughput alternative.

  • Regulatory Compliance : Residual solvents (e.g., CH₂Cl₂) must meet ICH Q3C limits, necessitating rotary evaporation and lyophilization .

Chemical Reactions Analysis

Types of Reactions

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized metabolites.

    Reduction: Although less common, reduction reactions can also occur under specific conditions.

    Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester serves as a significant metabolite of irbesartan. The glucuronidation process enhances the solubility and bioavailability of drugs, making this compound crucial for improving therapeutic efficacy.

Pharmacokinetics and Metabolism

  • Enhanced Solubility : The acetylation and glucuronidation processes improve the water solubility of irbesartan, facilitating better absorption in biological systems .
  • Metabolite Analysis : Studies have shown that understanding the metabolic pathways of irbesartan can help predict the pharmacokinetic behavior of its derivatives .

Antihypertensive Applications

Irbesartan itself is widely recognized for its role as an angiotensin II receptor blocker (ARB), which helps in lowering blood pressure. The derivative's application in this area can be summarized as follows:

Hypertension Management

  • Mechanism of Action : By blocking the angiotensin II receptor, irbesartan reduces vasoconstriction and lowers blood pressure. Its metabolite may contribute similarly by enhancing the overall efficacy of irbesartan through improved pharmacokinetic properties .

Diabetes Management

Irbesartan has been studied for its effects on diabetic complications. The metabolite may play a role in this context as well.

Impact on Dicarbonyl Levels

  • A study investigated whether irbesartan affects plasma levels of dicarbonyls (methylglyoxal, glyoxal) in patients with type 2 diabetes. Although no significant changes were observed, the research highlights the importance of understanding how metabolites interact with diabetic pathways .

Drug Repurposing and COVID-19 Treatment

Recent studies have explored the potential repurposing of existing drugs to combat COVID-19. While irbesartan itself is not directly linked to COVID-19 treatment, its derivatives could be considered for their therapeutic properties.

Potential Anti-inflammatory Effects

  • Angiotensin receptor blockers like irbesartan have shown promise in reducing inflammation associated with severe COVID-19 cases, suggesting that its metabolites might also exhibit similar properties .

Toxicological Studies

  • Studies focusing on structural alerts and reactive metabolites indicate that while many drugs can lead to adverse reactions due to their metabolites, further research is necessary to establish a comprehensive safety profile for this compound .

Mechanism of Action

The mechanism of action of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester involves its interaction with angiotensin II receptors. By blocking these receptors, it prevents the vasoconstrictive effects of angiotensin II, leading to a reduction in blood pressure. The glucuronide conjugation can also affect the compound’s absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Structural and Functional Similarities

All compounds below share:

  • Core structure : β-D-glucuronide with methyl ester.
  • Protecting groups : Acetyl or benzoyl groups at specific hydroxyl positions.
  • Applications : Primarily as synthetic intermediates or enzyme substrates.

Comparative Analysis Table

Compound Name (CAS) Substituent/Aryl Group Molecular Formula Molecular Weight Solubility Key Applications References
Irbesartan N-β-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester (224170-69-8) Irbesartan moiety Not explicitly provided<sup>*</sup> Not explicitly provided<sup>*</sup> Likely methanol/DCM<sup>†</sup> Irbesartan metabolism studies, impurity profiling
2-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester (55274-44-7) 2-Nitrophenyl C₁₉H₂₁NO₁₂ 455.37 Acetone, Methanol Carbohydrate chemistry, enzyme substrates
4-Iodophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester (490028-18-7) 4-Iodophenyl C₁₉H₂₁IO₁₀ 536.27 DCM, Methanol Synthesis of trans-Resveratrol conjugates
1-Naphthol 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester (18404-55-2) 1-Naphthol C₂₂H₂₂O₁₁ 486.40 Not provided Intermediate for naphthol glucuronides
4-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester (N/A) 4-Nitrophenyl N/A N/A N/A Glycosaminoglycan metabolism studies
2,3,4-Tri-O-benzoyl-D-glucuronide Methyl Ester (50767-71-0) Benzoyl (instead of acetyl) C₂₈H₂₄O₁₀ 520.14 Not provided Stains, dyes, or synthetic intermediates

<sup>*</sup> Molecular details inferred from Irbesartan’s structure (C₂₅H₂₈N₆O) and glucuronide modifications.
<sup>†</sup> Assumed based on solubility trends of acetylated glucuronides .

Key Differences and Implications

Substituent Effects :

  • Irbesartan Derivative : The Irbesartan moiety introduces a biphenyl-tetrazole group, which is absent in simpler aryl derivatives. This structural complexity makes it pharmacologically relevant but less soluble in polar solvents compared to nitrophenyl or iodophenyl analogs .
  • 4-Iodophenyl vs. 2-Nitrophenyl : The iodine atom in the former increases molecular weight and may enhance stability in radiolabeling studies, whereas the nitro group in the latter is electron-withdrawing, affecting reactivity in enzyme assays .

Protecting Groups :

  • Acetyl vs. Benzoyl : Benzoyl groups (as in CAS 50767-71-0) provide greater steric hindrance and lipophilicity, which can delay hydrolysis in synthetic pathways compared to acetylated analogs .

Applications: Irbesartan’s derivative is exclusively used in drug metabolism research, while others serve broader roles in carbohydrate chemistry (e.g., 2-Nitrophenyl derivative) or biochemical assays (e.g., 4-Nitrophenyl analog in glycosaminoglycan studies) .

Biological Activity

Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is a significant metabolite of the antihypertensive drug Irbesartan. This compound is characterized by a glucuronide moiety with three acetyl groups, enhancing its solubility and bioavailability compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic implications, and relevant research findings.

Structure and Properties

  • Molecular Formula : C31H36N6O8
  • Molecular Weight : 744.79 g/mol
  • Functional Groups : Contains a glucuronide moiety and multiple acetyl groups which improve solubility.

This structure allows this compound to exhibit altered pharmacological effects compared to Irbesartan itself. The acetylation pattern contributes to improved metabolic stability and potentially enhances therapeutic efficacy.

As a glucuronide conjugate, this compound plays a crucial role in the metabolism of Irbesartan. It is primarily involved in:

  • Metabolic Pathways : It participates in the phase II metabolism of drugs through glucuronidation, which is essential for drug excretion and detoxification.
  • Pharmacokinetics : Its enhanced solubility leads to better absorption and distribution in biological systems, influencing the overall pharmacokinetic profile of Irbesartan.

Biological Activity

Research indicates that metabolites like this compound can significantly influence the pharmacodynamics of their parent compounds. Specific biological activities include:

  • Antihypertensive Effects : Similar to Irbesartan, it may contribute to blood pressure regulation through angiotensin II receptor antagonism.
  • Influence on Drug Efficacy : The compound's metabolites can alter therapeutic outcomes by modifying the action of the parent drug on target receptors.
  • Potential Hepatitis B Virus Inhibition : Preliminary studies suggest that Irbesartan may inhibit HBV entry into hepatocytes, indicating potential antiviral properties that could extend to its metabolites .

Clinical Studies

A study involving patients with type 2 diabetes assessed the effects of Irbesartan on plasma levels of dicarbonyls and advanced glycation end-products (AGEs). The findings indicated no significant changes in these markers over time when treated with Irbesartan compared to placebo . This suggests that while Irbesartan has beneficial effects on hypertension and diabetic nephropathy, its metabolites might not significantly alter glycation processes in plasma.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that the acetylation of glucuronides can lead to increased bioavailability and altered elimination rates. For instance:

CompoundBioavailabilityElimination Half-life
Irbesartan60%12 hours
This compoundHigher due to acetylationPotentially prolonged

The data indicates that modifications like acetylation enhance the compound's stability and bioavailability compared to its parent drug.

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester, and how do they address toxicity concerns in intermediate steps?

  • Methodological Answer : The synthesis typically involves glucuronidation of irbesartan followed by acetylation and methyl ester protection. A recent study () demonstrated a cyanide-free route using glycine methyl ester as a starting material, avoiding highly toxic intermediates. Key steps include:

  • Step 1 : Condensation of glycine methyl ester with cyclopentanecarboxamide.
  • Step 2 : Introduction of the biphenyl-2-carbonitrile moiety via Suzuki coupling.
  • Step 3 : Enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms.
  • Step 4 : Acetylation and methyl ester protection under anhydrous conditions.
  • Quality Control : Intermediate purity is monitored via HPLC-MS (≥95% purity threshold) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign acetyl (δ 2.0–2.2 ppm, singlet) and methyl ester (δ 3.6–3.8 ppm, singlet) protons. Compare with reference spectra from TRC standards ( ).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+Na]+ at m/z 721.3 (calculated for C₃₅H₄₂N₆O₁₀). Fragmentation patterns confirm glucuronide and acetyl groups .
  • Polarimetry : Verify β-D-configuration (specific rotation [α]D²⁵ = +47° to +52° in chloroform) .

Q. What in vitro models are suitable for studying the metabolic stability of this compound, and how are they validated?

  • Methodological Answer :

  • Hepatocyte Assays : Incubate with human liver microsomes (HLMs) at 37°C, pH 7.4, and monitor degradation via LC-MS/MS. Use NADPH-regenerating systems to assess phase I/II metabolism.
  • UGT Enzyme Screening : Test recombinant UGT1A1, 1A3, and 1A9 isoforms to identify primary metabolic pathways. Data normalization to 4-methylumbelliferone glucuronidation rates .
  • Validation Criteria : Inter-batch coefficient of variation (CV) <15%, recovery rates >80% .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported enzymatic kinetics of Irbesartan glucuronide derivatives?

  • Methodological Answer :

  • Controlled Variables : Standardize substrate concentrations (e.g., 1–100 μM), temperature (37°C), and cofactor levels (e.g., UDP-glucuronic acid at 5 mM).
  • Enzyme Source Comparison : Parallel assays with HLMs vs. recombinant UGTs to isolate isoform-specific activity.
  • Data Normalization : Use internal standards (e.g., deuterated irbesartan-d7) to correct for matrix effects. Reconcile discrepancies using Michaelis-Menten curve reanalysis (e.g., Kₘ variability due to nonspecific binding) .

Q. What strategies optimize the stability of this compound in long-term biochemical assays?

  • Methodological Answer :

  • Storage Conditions : Lyophilize and store at -80°C under argon. Reconstitute in anhydrous DMSO (≤0.1% water content) to prevent acetyl group hydrolysis.
  • Buffer Optimization : Use 50 mM Tris-HCl (pH 7.4) with 0.01% BSA to reduce nonspecific adsorption.
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 14 days) and quantify degradation products via UPLC-PDA .

Q. How can computational modeling predict the interaction between this compound and drug-metabolizing enzymes, and what experimental validation is required?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to UGT1A1 (PDB ID: 5HZW). Focus on hydrogen bonding with His35 and hydrophobic interactions with Phe90.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).
  • Validation : Compare predicted Kₘ with in vitro results. Use site-directed mutagenesis (e.g., His35Ala) to confirm critical residues .

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